molecular formula C11H13FO3 B8010158 3-(4-Ethoxy-2-fluorophenyl)propanoic acid

3-(4-Ethoxy-2-fluorophenyl)propanoic acid

Cat. No. B8010158
M. Wt: 212.22 g/mol
InChI Key: WOQQONDRBPSVLD-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxy-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxy-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Ethoxy-2-fluorophenyl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
4-ethoxy-2-fluoroaniline, 2-bromoacetic acid, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Ethanol, Wate

Reaction
Step 1: 4-ethoxy-2-fluoroaniline is reacted with 2-bromoacetic acid in the presence of sodium hydroxide to form 3-(4-ethoxy-2-fluorophenyl)propanoic acid ethyl ester., Step 2: The ethyl ester is hydrolyzed with hydrochloric acid to form 3-(4-ethoxy-2-fluorophenyl)propanoic acid., Step 3: The product is purified by recrystallization from diethyl ether/ethanol mixture and dried under vacuum., The overall reaction can be represented as: 4-ethoxy-2-fluoroaniline + 2-bromoacetic acid + NaOH + HCl → 3-(4-ethoxy-2-fluorophenyl)propanoic acid

properties

IUPAC Name

3-(4-ethoxy-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-15-9-5-3-8(10(12)7-9)4-6-11(13)14/h3,5,7H,2,4,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQQONDRBPSVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-2-fluorophenyl)propanoic acid

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